molecular formula C29H30N2O3 B11487034 ethyl (2E)-2-(4,4-diphenyl-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxoheptanoate

ethyl (2E)-2-(4,4-diphenyl-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxoheptanoate

Cat. No.: B11487034
M. Wt: 454.6 g/mol
InChI Key: XFSQXWCOBCGFBW-OCEACIFDSA-N
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Description

ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-OXOHEPTANOATE is a complex organic compound with a unique structure that includes a quinazoline core and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-OXOHEPTANOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4,4-diphenyl-1,2,3,4-tetrahydroquinazoline with ethyl 3-oxoheptanoate under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the ylidene intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-OXOHEPTANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinazoline derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-OXOHEPTANOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-OXOHEPTANOATE involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-OXOHEXANOATE
  • ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-OXOOCTANOATE

Uniqueness

ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-OXOHEPTANOATE is unique due to its specific chain length and the presence of the quinazoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H30N2O3

Molecular Weight

454.6 g/mol

IUPAC Name

ethyl (E)-2-(4,4-diphenyl-1H-quinazolin-2-yl)-3-hydroxyhept-2-enoate

InChI

InChI=1S/C29H30N2O3/c1-3-5-20-25(32)26(28(33)34-4-2)27-30-24-19-13-12-18-23(24)29(31-27,21-14-8-6-9-15-21)22-16-10-7-11-17-22/h6-19,32H,3-5,20H2,1-2H3,(H,30,31)/b26-25+

InChI Key

XFSQXWCOBCGFBW-OCEACIFDSA-N

Isomeric SMILES

CCCC/C(=C(/C1=NC(C2=CC=CC=C2N1)(C3=CC=CC=C3)C4=CC=CC=C4)\C(=O)OCC)/O

Canonical SMILES

CCCCC(=C(C1=NC(C2=CC=CC=C2N1)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC)O

Origin of Product

United States

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